molecular formula C13H15NO B13520582 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile

1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile

Cat. No.: B13520582
M. Wt: 201.26 g/mol
InChI Key: UXHQSTZLANCTOF-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a phenoxyethyl group attached to the cyclobutane ring, along with a carbonitrile group. It is known for its high purity and versatility in various research and development applications .

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and function. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-phenoxyethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H15NO/c14-11-13(7-4-8-13)9-10-15-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2

InChI Key

UXHQSTZLANCTOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCOC2=CC=CC=C2)C#N

Origin of Product

United States

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